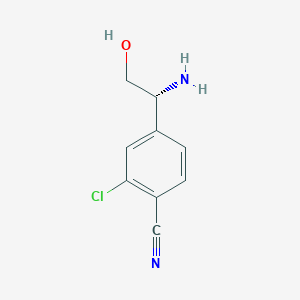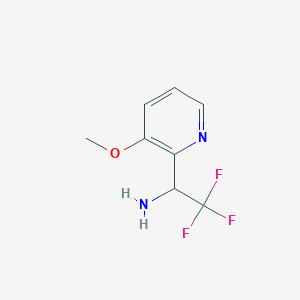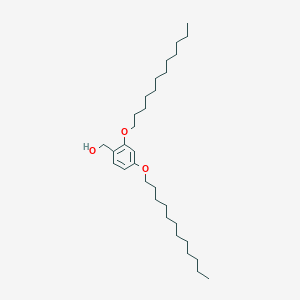
(R)-(2-(1-Aminoethyl)-5-bromophenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is a chiral compound with a bromine atom attached to a phenyl ring, an aminoethyl group, and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol typically involves the following steps:
Bromination: The starting material, phenylmethanol, undergoes bromination to introduce the bromine atom at the 5-position of the phenyl ring.
Aminoethylation: The brominated intermediate is then subjected to aminoethylation, where an aminoethyl group is introduced at the 2-position.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
化学反应分析
Types of Reactions
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)carboxylic acid.
Reduction: The major product is ®-(2-(1-Aminoethyl)-5-bromophenyl)amine.
Substitution: The major products depend on the nucleophile used, such as ®-(2-(1-Aminoethyl)-5-azidophenyl)methanol or ®-(2-(1-Aminoethyl)-5-cyanophenyl)methanol.
科学研究应用
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of ®-(2-(1-Aminoethyl)-5-bromophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active sites, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(S)-(2-(1-Aminoethyl)-5-bromophenyl)methanol: The enantiomer of the compound with similar chemical properties but different biological activities.
®-(2-(1-Aminoethyl)-4-bromophenyl)methanol: A positional isomer with the bromine atom at the 4-position instead of the 5-position.
®-(2-(1-Aminoethyl)-5-chlorophenyl)methanol: A halogen-substituted analog with chlorine instead of bromine.
Uniqueness
®-(2-(1-Aminoethyl)-5-bromophenyl)methanol is unique due to its specific chiral configuration and the presence of the bromine atom at the 5-position, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C9H12BrNO |
|---|---|
分子量 |
230.10 g/mol |
IUPAC 名称 |
[2-[(1R)-1-aminoethyl]-5-bromophenyl]methanol |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)9-3-2-8(10)4-7(9)5-12/h2-4,6,12H,5,11H2,1H3/t6-/m1/s1 |
InChI 键 |
CRPAUFDWUFWXEI-ZCFIWIBFSA-N |
手性 SMILES |
C[C@H](C1=C(C=C(C=C1)Br)CO)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)Br)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


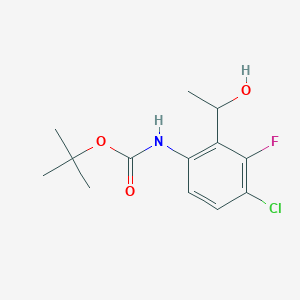



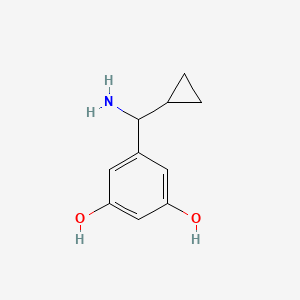
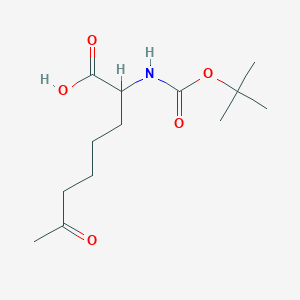

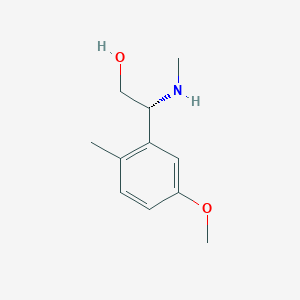
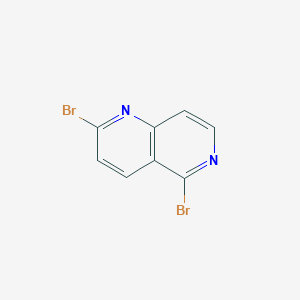

![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
